molecular formula C10H15ClO3Si B1580768 4-(Chloromethyl)phenyltrimethoxysilane CAS No. 24413-04-5

4-(Chloromethyl)phenyltrimethoxysilane

Cat. No.: B1580768
CAS No.: 24413-04-5
M. Wt: 246.76 g/mol
InChI Key: ZXOFHTCCTUEJQJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenyltrimethoxysilane (CAS: 24413-04-5; EC: 246-235-4) is an organosilicon compound characterized by a phenyl ring substituted with a chloromethyl (-CH₂Cl) group and three methoxy (-OCH₃) groups attached to a silicon atom. This bifunctional structure enables dual reactivity: the methoxy groups undergo hydrolysis to form silanol bonds with hydroxylated surfaces (e.g., silica, glass, or polymers), while the chloromethyl group serves as a reactive handle for further chemical modifications .

Preparation Methods

4-(Chloromethyl)phenyltrimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 4-(Chloromethyl)phenylmagnesium bromide with trimethoxysilane under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent, such as tetrahydrofuran (THF), to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Chloromethyl)phenyltrimethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and catalysts, depending on the desired transformation. Major products formed from these reactions include substituted phenyltrimethoxysilanes, silanols, and siloxane polymers.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₀H₁₅ClO₃Si
  • CAS Number : 24413-04-5
  • Molecular Weight : 246.76 g/mol
  • Functional Groups : Chloromethyl (-CH₂Cl), Methoxy (-OCH₃)

The silicon atom in 4-CPTMS is tetrahedrally coordinated, facilitating its reactivity with various substrates, making it a valuable compound in surface chemistry and material science.

Surface Modification

One of the most prominent applications of 4-CPTMS is in the surface modification of silica and other inorganic materials. The chloromethyl group allows for the introduction of organic functionalities onto surfaces, enhancing their chemical properties for various industrial applications. This process can improve adhesion, wettability, and chemical reactivity.

Table 1: Surface Modification Applications

Application AreaDescriptionBenefits
Silica CoatingsModifying silica surfaces for enhanced adhesionImproved bonding with polymers
Nanoparticle FunctionalizationFunctionalizing nanoparticles for drug delivery systemsEnhanced targeting and release properties
Composite MaterialsEnhancing interfacial bonding in compositesImproved mechanical strength

Chemical Synthesis Intermediate

4-CPTMS serves as an intermediate in chemical synthesis , particularly in the production of silane-based compounds. Its reactive chloromethyl group can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex organosilane derivatives.

Case Study: Synthesis of Anthracene-Functionalized Silica

In a study involving the functionalization of silica with anthracene moieties, 4-CPTMS was used to introduce the aromatic component onto the silica surface. The resulting anthracene-functionalized silica demonstrated enhanced photophysical properties, making it suitable for applications in photonic devices .

Analytical Chemistry

4-CPTMS is utilized in analytical chemistry , particularly in high-performance liquid chromatography (HPLC). It can be separated and analyzed using specific HPLC methods, which are crucial for quality control and purity assessment in chemical manufacturing.

Table 2: HPLC Application Details

MethodologyDescriptionKey Parameters
Reverse Phase HPLCAnalyzing 4-CPTMS on Newcrom R1 columnsMobile phase: acetonitrile, water, phosphoric acid
Mass-Spec CompatibilityAdaptations for mass spectrometry analysisUse formic acid instead of phosphoric acid

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)phenyltrimethoxysilane involves its reactivity with various substrates. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with different functional groups. The trimethoxysilane moiety can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .

Comparison with Similar Compounds

The reactivity and applications of 4-(chloromethyl)phenyltrimethoxysilane are influenced by its unique substituents. Below is a comparative analysis with structurally related organosilanes.

Phenyltrimethoxysilane (PTMS; CAS: 2996-92-1)

  • Structure : Lacks the chloromethyl group, featuring only a phenyl ring and three methoxy groups.
  • Reactivity :
    • Superior nucleophile in Hiyama coupling reactions compared to this compound, which failed to couple with pyrimidin-2-yl tosylate due to steric or electronic hindrance from the chloromethyl group .
    • Hydrolyzes to form stable siloxane bonds but lacks a secondary reactive site for post-functionalization.
  • Applications : Primarily used as a silica surface modifier without additional functionalization capabilities .

p-Tolyltrimethoxysilane (CAS: 17873-01-7)

  • Structure : Contains a methyl (-CH₃) substituent on the phenyl ring instead of chloromethyl.
  • Reactivity :
    • The methyl group is less reactive than chloromethyl, limiting its utility in covalent grafting.
    • Hydrophobicity is lower compared to this compound due to the absence of the electronegative chlorine atom .
  • Applications: Used in self-assembled monolayers (SAMs) for surface hydrophobization without subsequent chemical reactions .

(4-Chlorophenyl)triethoxysilane

  • Structure : Substitutes methoxy groups with ethoxy (-OCH₂CH₃) and replaces chloromethyl with a chloro (-Cl) group on the phenyl ring.
  • Reactivity :
    • Ethoxy groups hydrolyze slower than methoxy, offering delayed condensation for controlled surface modifications.
    • The chloro group is less versatile than chloromethyl for further derivatization (e.g., nucleophilic substitution) .

Bis(triethoxysilylpropyl) Tetrasulfide (TESPT)

  • Structure : Contains two triethoxysilyl groups linked by a tetrasulfide (-S₄-) bridge.
  • Reactivity :
    • The tetrasulfide bridge enhances interfacial interaction in rubber composites via sulfur-mediated crosslinking, outperforming this compound in dynamic mechanical properties .
    • Ethoxy groups provide slower hydrolysis than methoxy, improving processability in rubber compounding .
  • Applications : Industry-standard silane for high-performance tires due to balanced dispersion and interfacial adhesion .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Substituents Key Reactivity Applications
This compound 24413-04-5 -CH₂Cl, -OCH₃ Hydrolysis, nucleophilic substitution MIPs, RAFT grafting, HILIC spacers
Phenyltrimethoxysilane 2996-92-1 None, -OCH₃ Hydrolysis only Surface modification
p-Tolyltrimethoxysilane 17873-01-7 -CH₃, -OCH₃ Hydrolysis only SAMs, hydrophobization
(4-Chlorophenyl)triethoxysilane 1822-51-1 -Cl, -OCH₂CH₃ Slower hydrolysis Delayed surface reactions
TESPT 40372-72-3 -S₄-, -OCH₂CH₃ Sulfur crosslinking, hydrolysis Tire rubber reinforcement

Table 2: Performance in Rubber Composites

Silane Additive Dispersion Improvement Interfacial Interaction Dynamic Property (Heat Build-Up)
This compound Yes Weak Poor (High hysteresis)
TESPT Yes Strong Excellent (Low hysteresis)

Biological Activity

4-(Chloromethyl)phenyltrimethoxysilane, with the chemical formula C10H15ClO3Si\text{C}_{10}\text{H}_{15}\text{ClO}_3\text{Si} and CAS number 24413-04-5, is an organosilane compound known for its functionalization capabilities in various biological and chemical applications. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

This compound is characterized by a chloromethyl group attached to a phenyl ring and three methoxy groups. Its structure allows it to participate in various chemical reactions, including silanization processes that can modify surfaces for biological applications.

The biological activity of this compound primarily arises from its ability to form silane-based self-assembled monolayers (SAMs) on surfaces. These SAMs can be functionalized to enhance biocompatibility and promote specific biological interactions. The chloromethyl group can react with nucleophiles, facilitating the attachment of biomolecules such as proteins and DNA, which is crucial for biosensor development and tissue engineering applications .

Cytotoxicity Studies

Research has indicated that the cytotoxicity of this compound varies depending on concentration and exposure time. In vitro studies using cell lines have demonstrated that at lower concentrations, the compound exhibits minimal toxicity, while higher concentrations may induce cell death through apoptosis .

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
10957
507020
1003050

Application in Biosensors

One notable application of this compound is in the development of biosensors. By functionalizing surfaces with this silane, researchers have successfully immobilized enzymes and antibodies, enhancing the sensitivity and specificity of detection methods for pathogens and biomarkers. For instance, a study demonstrated the use of silanized surfaces to improve the binding efficiency of antibodies in immunosensors .

Tissue Engineering

In tissue engineering, the ability to modify scaffolds with biomolecules using this compound has been explored. A study reported that scaffolds treated with this compound promoted better cell adhesion and proliferation compared to untreated controls, suggesting its potential as a surface modifier for enhancing tissue integration .

Q & A

Basic Research Questions

Q. What are the standard methods for functionalizing silica surfaces using 4-(chloromethyl)phenyltrimethoxysilane in polymer synthesis?

The compound is widely used to anchor reactive groups on silica surfaces. A common protocol involves:

Silica Activation : Treat silica particles with acid or base to generate hydroxyl groups.

Grafting Reaction : React this compound with activated silica in anhydrous toluene at 80–100°C for 12–24 hours under inert gas (e.g., nitrogen). The methoxy groups hydrolyze, forming covalent Si–O–Si bonds with the silica surface .

Post-Functionalization : The pendant chloromethyl group can be converted into dithiobenzoates for reversible addition-fragmentation chain-transfer (RAFT) polymerization or reacted with ligands (e.g., terpyridine derivatives) to create coordination sites .

Q. How is this compound utilized in synthesizing molecularly imprinted polymers (MIPs)?

The compound enables covalent imprinting on porous carbon microspheres:

  • Step 1 : Graft this compound onto carbon surfaces via silanization.
  • Step 2 : Use the chloromethyl group to immobilize template molecules (e.g., dibenzothiophene for fuel desulfurization).
  • Step 3 : Polymerize functional monomers (e.g., methacrylic acid) around the template.
  • Step 4 : Remove the template via Soxhlet extraction, leaving selective binding cavities .
    Key Advantage: Enhances binding capacity by ~30% compared to non-imprinted polymers .

Q. What characterization techniques validate successful surface modification with this compound?

  • FTIR : Confirm Si–O–Si peaks (1,000–1,100 cm⁻¹) and C–Cl stretching (~680 cm⁻¹).
  • XPS : Detect Si 2p (~102 eV) and Cl 2p (~200 eV) signals .
  • TGA : Measure grafted silane content via mass loss between 200–500°C .
  • ²⁹Si NMR : Identify T³ (≈−55 ppm) and T² (≈−45 ppm) silicon environments .

Advanced Research Questions

Q. How do experimental parameters influence RAFT polymerization efficiency when using silica-supported this compound?

Critical factors include:

  • Monomer Selection : Methyl acrylate and styrene achieve higher control (Đ = 1.1–1.3) than methacrylates (Đ > 1.5) due to radical stability .
  • Free Chain Transfer Agent (CTA) Addition : Adding a free CTA (e.g., cumyl dithiobenzoate) reduces termination reactions, improving dispersity by 20% .
  • Silica Particle Size : Smaller particles (<100 nm) increase surface area, enhancing grafting density and polymerization rate .

Q. How can contradictory results in composite material performance (e.g., dispersion vs. dynamic properties) be analyzed?

In styrene-butadiene rubber (SBR)/silica composites:

  • Improved Dispersion : Confirmed via TEM and reduced Payne effect (ΔG’ decreases by 40%) due to silane-mediated silica dispersion .
  • Degraded Dynamic Properties : Higher mechanical loss (tan δ increases by 15%) arises from reduced crosslink density and weak silane-rubber interactions .
    Mitigation Strategy: Use dual-functional silanes (e.g., bis(triethoxysilylpropyl) tetrasulfide) to simultaneously enhance dispersion and interfacial bonding .

Q. What distinguishes this compound’s reactivity from other chloromethyl silanes in hybrid material synthesis?

Property This compound Chloromethyl pivalate Bis(triethoxysilylpropyl) tetrasulfide
Hydrolysis Rate (pH 7)Moderate (t₁/₂ = 2–4 hrs)Fast (t₁/₂ < 30 min)Slow (t₁/₂ > 12 hrs)
Anchoring Group StabilityHigh (phenyl group resists oxidation)Low (ester hydrolysis)Moderate (sulfide oxidation)
Application ScopePolymer grafting, luminescent materialsSmall-molecule synthesisRubber vulcanization
Source: .

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis of methoxy groups .
  • Solvent Purity : Ensure anhydrous toluene/THF (H₂O < 50 ppm) to avoid premature silane condensation .
  • Post-Reaction Quenching : Add methanol to terminate unreacted silane, followed by centrifugation to isolate functionalized particles .

Q. Data Contradictions and Resolution

Q. Why does this compound improve silica dispersion but reduce crosslink density in rubber composites?

  • Mechanism : The silane’s phenyl group creates steric hindrance, limiting sulfur-based crosslinker accessibility.
  • Validation : Crosslink density (measured via swelling tests) decreases by 25% compared to unmodified composites .
  • Solution : Optimize silane-to-sulfur molar ratios (e.g., 1:3) to balance dispersion and crosslinking .

Q. Methodological Recommendations

Q. How to optimize reaction yields when synthesizing silylated-terpyridine derivatives?

  • Conditions : Use nitromethane as the solvent (polar aprotic) at 60°C for 48 hours.
  • Molar Ratio : 1:3 (terpyridine:silanization agent) achieves >85% conversion .
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted silane .

Q. What are best practices for long-term storage of silane-modified materials?

  • Environment : Store under argon at −20°C to prevent siloxane bond hydrolysis .
  • Stability Testing : Monitor via periodic FTIR/XPS to detect Si–O–Si network degradation .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOFHTCCTUEJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)CCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066984
Record name 4-(Chloromethyl)phenyltrimethoxysilane
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Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24413-04-5
Record name [p-(Chloromethyl)phenyl]trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24413-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)-
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Record name Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)-
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Record name 4-(Chloromethyl)phenyltrimethoxysilane
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Record name 4-(chloromethyl)phenyltrimethoxysilane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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